MFCD18313977
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Overview
Description
Preparation Methods
The synthesis of 2-Fluoro-4-(3-fluoro-4-methoxycarbonylphenyl)phenol can be achieved through several synthetic routes. One common method involves the reaction of 2-fluorophenol with 3-fluoro-4-methoxycarbonylbenzene under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactions in reactors with precise control over reaction parameters to maximize yield and minimize impurities.
Chemical Reactions Analysis
2-Fluoro-4-(3-fluoro-4-methoxycarbonylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of hydroxy derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroxy derivatives.
Scientific Research Applications
2-Fluoro-4-(3-fluoro-4-methoxycarbonylphenyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(3-fluoro-4-methoxycarbonylphenyl)phenol involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to certain enzymes and receptors, influencing various biochemical pathways. The methoxycarbonyl group also plays a role in modulating the compound’s reactivity and stability, making it effective in its intended applications.
Comparison with Similar Compounds
When compared to similar compounds, 2-Fluoro-4-(3-fluoro-4-methoxycarbonylphenyl)phenol stands out due to its unique combination of fluorine and methoxycarbonyl groups. Similar compounds include:
2-Fluoro-4-(3-fluorophenyl)phenol: Lacks the methoxycarbonyl group, resulting in different reactivity and applications.
4-(3-Fluoro-4-methoxycarbonylphenyl)phenol: Lacks the fluorine atom on the phenol ring, affecting its binding affinity and stability.
2-Fluoro-4-(4-methoxycarbonylphenyl)phenol: Has a different substitution pattern, leading to variations in its chemical behavior and applications.
Properties
IUPAC Name |
methyl 2-fluoro-4-(3-fluoro-4-hydroxyphenyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O3/c1-19-14(18)10-4-2-8(6-11(10)15)9-3-5-13(17)12(16)7-9/h2-7,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONICOGQGHSRQRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)O)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30684478 |
Source
|
Record name | Methyl 3,3'-difluoro-4'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30684478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261894-17-0 |
Source
|
Record name | Methyl 3,3'-difluoro-4'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30684478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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